A Comprehensive Technical Guide to 3-Bromo-2-chloro-5-iodobenzaldehyde for the Advanced Researcher
A Comprehensive Technical Guide to 3-Bromo-2-chloro-5-iodobenzaldehyde for the Advanced Researcher
Forward
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. Polysubstituted benzaldehydes, in particular, represent a class of versatile intermediates, offering a reactive aldehyde moiety for diverse downstream transformations and a decorated aromatic ring that can be tailored for specific steric and electronic properties. This guide provides an in-depth technical overview of a unique trifunctionalized benzaldehyde, 3-Bromo-2-chloro-5-iodobenzaldehyde.
While this specific substitution pattern is not as extensively documented as some of its simpler halogenated analogs, its potential as a building block in complex syntheses is significant. The presence of three distinct halogens at specific positions offers a rich platform for regioselective cross-coupling reactions and other transformations, making it a molecule of considerable interest for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
This document synthesizes available data, established chemical principles, and expert-driven insights to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore plausible synthetic routes, analyze its expected reactivity, and provide standardized protocols for its characterization and safe handling.
Core Molecular Attributes and Physicochemical Profile
3-Bromo-2-chloro-5-iodobenzaldehyde is a polysubstituted aromatic aldehyde. The strategic placement of bromo, chloro, and iodo substituents on the benzaldehyde framework imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2-chloro-5-iodobenzaldehyde | - |
| CAS Number | 2091701-10-7 | [1] |
| Molecular Formula | C₇H₃BrClIO | [1] |
| Molecular Weight | 345.36 g/mol | [1] |
| Canonical SMILES | O=CC1=CC(I)=CC(Br)=C1Cl | [1] |
| InChI Key | Not Available | - |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on the properties of structurally similar compounds and established chemical principles.
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Appearance | Likely a solid at room temperature, possibly a white to light yellow crystalline powder. | Based on the appearance of similar halogenated benzaldehydes such as 3-Bromo-5-chlorobenzaldehyde.[2] |
| Melting Point | Expected to be in the range of 60-90 °C. | Based on the melting point of 3-Bromo-5-chlorobenzaldehyde (68-73 °C).[2] |
| Boiling Point | Predicted to be above 250 °C at atmospheric pressure. | Based on the predicted boiling point of 3-Bromo-5-chlorobenzaldehyde (264.0 ± 20.0 °C).[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General solubility characteristics of halogenated aromatic aldehydes. |
Synthesis and Purification: A Proposed Experimental Workflow
The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that allow for the precise installation of functional groups. A plausible and regioselective route to 3-Bromo-2-chloro-5-iodobenzaldehyde would likely start from a readily available substituted aniline, proceeding through a diazonium salt intermediate.
Conceptual Synthetic Pathway
A logical synthetic approach would involve the diazotization of a suitable trihalogenated aniline, followed by a Sandmeyer-type reaction to introduce the aldehyde functionality. The key challenge lies in the synthesis of the starting aniline with the desired substitution pattern.
Caption: Proposed synthetic workflow for 3-Bromo-2-chloro-5-iodobenzaldehyde.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common methods for the synthesis of similar compounds and should be adapted and optimized based on experimental observations.[3][4]
Step 1: Diazotization of a Precursor Aniline
-
To a stirred solution of the precursor trihalogenated aniline in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Formylation (Sandmeyer-type Reaction)
-
In a separate reaction vessel, prepare the formylating reagent. The choice of reagent will depend on the specific Sandmeyer variant employed.
-
Slowly add the cold diazonium salt solution from Step 1 to the formylating reagent with vigorous stirring.
-
Control the rate of addition to maintain the reaction temperature within the optimal range for the specific formylation reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction mixture by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-2-chloro-5-iodobenzaldehyde.
Reactivity and Mechanistic Considerations
The reactivity of 3-Bromo-2-chloro-5-iodobenzaldehyde is primarily governed by the aldehyde functional group and the electronic effects of the three halogen substituents on the aromatic ring.
The Aldehyde Functional Group
The aldehyde group is susceptible to a wide range of nucleophilic addition and addition-elimination reactions, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding benzyl alcohol.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Undergoes aldol and Knoevenagel condensations.
Influence of Halogen Substituents
The bromo, chloro, and iodo substituents are all electron-withdrawing groups via the inductive effect and weakly deactivating towards electrophilic aromatic substitution. Their presence will influence the reactivity of the aldehyde group and the aromatic ring.
-
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the halogens will increase the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
-
Directing Effects in Electrophilic Aromatic Substitution: While the ring is deactivated, any further electrophilic substitution would be directed to the positions ortho and para to the activating aldehyde group, and meta to the deactivating halogen groups. However, the steric hindrance from the existing substituents would also play a significant role.
-
Potential for Cross-Coupling Reactions: The presence of three different halogens opens up possibilities for regioselective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The relative reactivity of the C-I, C-Br, and C-Cl bonds towards oxidative addition to a metal catalyst (typically I > Br > Cl) can be exploited to achieve selective functionalization.
Caption: Key reaction pathways for 3-Bromo-2-chloro-5-iodobenzaldehyde.
Analytical Characterization: A Standardized Approach
The unambiguous characterization of 3-Bromo-2-chloro-5-iodobenzaldehyde requires a combination of spectroscopic techniques. The following outlines a standard protocol for the analysis of a novel substituted benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Spectroscopy:
-
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal is expected in the range of δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm), with the carbons attached to the halogens showing characteristic chemical shifts.
-
Infrared (IR) Spectroscopy
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Key Expected Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1400-1600 cm⁻¹ region.
-
C-X Stretch (Halogens): Absorptions corresponding to C-Cl, C-Br, and C-I bonds will be present in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (345.36 g/mol ).
-
Isotopic Pattern: The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
-
Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).
-
Safety and Handling
While a specific safety data sheet for 3-Bromo-2-chloro-5-iodobenzaldehyde is not widely available, the following precautions should be taken based on the known hazards of similar halogenated aromatic aldehydes.[5][6][7]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[5]
-
In Case of Exposure:
-
Seek immediate medical attention in all cases of significant exposure.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The presence of halogens can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with biological targets.
While specific applications of 3-Bromo-2-chloro-5-iodobenzaldehyde are not yet widely reported in the literature, its structural features suggest its potential as a key intermediate in the synthesis of complex, biologically active molecules. The three distinct halogen atoms provide multiple handles for diversification through cross-coupling reactions, allowing for the rapid generation of libraries of compounds for screening in drug discovery programs. The aldehyde functionality can be used to introduce a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.
Conclusion
3-Bromo-2-chloro-5-iodobenzaldehyde is a promising, albeit currently under-documented, synthetic intermediate. Its trifunctionalized aromatic ring offers a unique platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its known and predicted properties, plausible synthetic strategies, expected reactivity, and essential safety information. As research in medicinal and materials chemistry continues to advance, the utility of such precisely functionalized building blocks will undoubtedly grow, and it is our hope that this guide will serve as a valuable resource for scientists working at the forefront of chemical synthesis.
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Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ResearchGate. Available at: [Link]
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3-bromo-2-iodobenzaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]
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The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. MDPI. Available at: [Link]
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Benzaldehyde, 3-bromo-. NIST WebBook. Available at: [Link]
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1-Bromo-3-chloro-2-iodobenzene. PubChem. Available at: [Link]
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3-bromo-5-chloro-4-iodothiophene-2-carbaldehyde - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
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